N-[(Pyridin-2-YL)methyl]prop-2-ynamide
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Overview
Description
N-[(Pyridin-2-YL)methyl]prop-2-ynamide is an organic compound that belongs to the class of amides It features a pyridine ring attached to a prop-2-ynamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(Pyridin-2-YL)methyl]prop-2-ynamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with propargyl bromide under basic conditions to form the corresponding propargylamine derivative. This intermediate is then subjected to amidation with an appropriate acylating agent to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(Pyridin-2-YL)methyl]prop-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridine-substituted amines .
Scientific Research Applications
N-[(Pyridin-2-YL)methyl]prop-2-ynamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(Pyridin-2-YL)methyl]prop-2-ynamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)acetamide: Similar structure but with an acetamide group instead of a prop-2-ynamide group.
N-(Pyridin-2-yl)methylamine: Lacks the amide functionality, featuring only the pyridine and methylamine groups.
Uniqueness
N-[(Pyridin-2-YL)methyl]prop-2-ynamide is unique due to its specific combination of the pyridine ring and prop-2-ynamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H8N2O |
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Molecular Weight |
160.17 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)prop-2-ynamide |
InChI |
InChI=1S/C9H8N2O/c1-2-9(12)11-7-8-5-3-4-6-10-8/h1,3-6H,7H2,(H,11,12) |
InChI Key |
PWVQIUSHFGMABF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)NCC1=CC=CC=N1 |
Origin of Product |
United States |
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